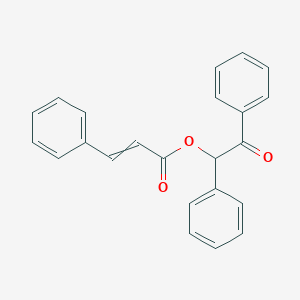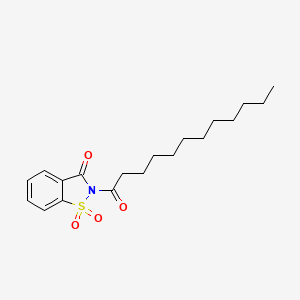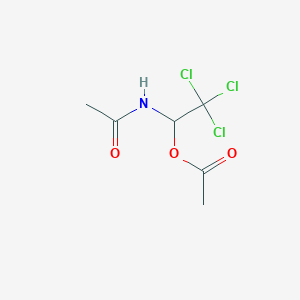
5,6-Diamino-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2H-1-benzopyran-2-one: 5,6-diaminochromone , belongs to the class of benzopyran compounds. It results from the fusion of a benzene ring to a heterocyclic pyran ring. The systematic IUPAC name for this compound is 2H-1-benzopyran-2-one .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for 5,6-diaminochromone. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate, followed by cyclization to form the pyran ring. The reaction proceeds as follows:
2-Hydroxyacetophenone+Hydrazine hydrate→5,6-Diaminochromone
Industrial Production:: While not widely produced industrially, 5,6-diaminochromone can be synthesized on a laboratory scale. Its industrial applications are limited due to its specialized use in research and development.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: 5,6-diaminochromone can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group in the pyran ring can yield reduced forms of the compound.
Substitution: Substituents can be introduced at different positions on the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield hydroxychromones, while reduction could lead to dihydroxychromones.
Applications De Recherche Scientifique
Chemistry::
Fluorescent Probes: 5,6-diaminochromone derivatives exhibit fluorescence, making them useful as probes in analytical chemistry.
Metal Ion Chelators: The amino groups can complex with metal ions, aiding in metal detection.
Antioxidant Properties: Some derivatives show antioxidant activity.
Anti-Inflammatory Potential: Research explores its anti-inflammatory effects.
Dye Intermediates: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzopyran derivatives, such as 7-ethylamino-4,6-dimethyl-2H-1-benzopyran-2-one and 6-amino-2H-1-benzopyran-2-one, share structural features but differ in substituents and properties.
Propriétés
IUPAC Name |
5,6-diaminochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-3-7-5(9(6)11)1-4-8(12)13-7/h1-4H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHRIIYGIZFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550839 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109143-62-6 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/no-structure.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)



![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
